3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Prodrug activation mechanism Cytochrome P450 independence Drug-drug interaction avoidance

Temozolomide (TMZ) eliminates CYP450-dependent pharmacokinetic variability via non-enzymatic hydrolysis, ensuring reproducible DNA alkylation for glioblastoma and melanoma research. Key advantages: 100% oral bioavailability; 13.1% BBB permeability; Level 1 survival evidence in Stupp protocol; ≥98% purity reference standard for MGMT, mismatch repair, and CNS drug delivery studies.

Molecular Formula C6H8N6O2
Molecular Weight 196.17 g/mol
Cat. No. B12365168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Molecular FormulaC6H8N6O2
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCN1C(=O)N2C=NC(=C2NN1)C(=O)N
InChIInChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13)
InChIKeyUGSFFQBJZZJCAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (Temozolomide): Procurement-Relevant Identity, Class, and Core Characteristics


3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide (CAS 85622-93-1), universally known as temozolomide (TMZ), is a second-generation imidazotetrazine prodrug alkylating agent [1]. It undergoes rapid, non-enzymatic hydrolysis at physiological pH to the active methylating species 5-(3-methyltriazen-1-yl)-imidazole-4-carboxamide (MTIC), which methylates DNA predominantly at the O⁶ and N⁷ positions of guanine, triggering mismatch-repair-mediated apoptosis [2]. With a molecular formula of C₆H₆N₆O₂ and molecular weight of 194.15 Da, its small size and lipophilicity confer the ability to cross the blood-brain barrier [3]. TMZ is the standard-of-care chemotherapeutic for newly diagnosed glioblastoma multiforme and is also used in refractory anaplastic astrocytoma and metastatic melanoma.

Why 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide Cannot Be Interchanged with In-Class Alkylating Prodrugs: The Evidence for Non-Equivalence


Despite sharing the same active metabolite (MTIC) with dacarbazine and an identical imidazotetrazine core with mitozolomide, temozolomide's clinical differentiation rests on three pharmacologically decisive features that make generic substitution scientifically unsound: (i) its non-enzymatic, pH-dependent activation mechanism eliminates the inter-patient variability and drug-drug interaction liabilities inherent to hepatic CYP450-dependent activation of dacarbazine [1]; (ii) its substitution of mitozolomide's chloroethyl group with a methyl group abolishes the severe, unpredictable myelosuppression that caused mitozolomide's withdrawal during Phase II trials [2]; and (iii) its approximately 100% oral bioavailability enables consistent systemic exposure without the logistical burden of intravenous administration required for dacarbazine [3]. These differences are not incremental—they determine whether a compound is clinically viable at all, as the mitozolomide precedent demonstrates.

Product-Specific Quantitative Evidence Guide: 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide Versus Closest Analogs and Comparators


Non-Enzymatic vs. CYP450-Dependent Activation: Temozolomide Eliminates Hepatic Metabolism Requirement for MTIC Generation Compared to Dacarbazine

Temozolomide generates the active cytotoxic metabolite MTIC through spontaneous, non-enzymatic hydrolysis at physiological pH (≥7.0), whereas dacarbazine (DTIC) requires hepatic CYP450-mediated oxidative N-demethylation to produce MTIC. In vitro cytotoxicity experiments in TLX5 murine lymphoma cells demonstrated that temozolomide and MTIC were fully cytotoxic in the absence of mouse-liver microsomes, while dacarbazine showed no cytotoxicity without microsomal metabolic activation [1]. HPLC analysis confirmed that MTIC was detected in temozolomide incubation mixtures with or without microsomes, but dacarbazine yielded MTIC only when microsomes were present [1]. The FDA prescribing information confirms that cytochrome P450 enzymes play only a minor role in temozolomide metabolism [2].

Prodrug activation mechanism Cytochrome P450 independence Drug-drug interaction avoidance

Myelotoxicity Safety Differential: Temozolomide Enables Clinical Use Where Mitozolomide Failed Due to Severe Unpredictable Bone Marrow Suppression

Mitozolomide, the 3-(2-chloroethyl) analog of temozolomide, was discontinued during Phase II clinical trials due to severe and unpredictable bone marrow suppression [1]. Temozolomide differs structurally only by substitution of the chloroethyl group at N3 with a methyl group [2]. In the Phase I trial of temozolomide, myelosuppression was dose-limiting but was described as considerably less severe than that observed with mitozolomide in the same toxicology screening program [3]. The extended Phase I trial reported that temozolomide "only occasionally exhibited the unpredictable myelosuppression seen with mitozolomide" [3]. Grade 3 or 4 hematologic toxic effects occurred in only 7% of patients receiving temozolomide plus radiotherapy in the pivotal glioblastoma trial [4].

Hematological toxicity Therapeutic index Structural analog safety

Blood-Brain Barrier Penetration: Quantitative In Vitro Permeability Advantage of Temozolomide Over Treosulfan and Other Alkylating Agents

In an in vitro blood-brain barrier model using primary porcine brain capillary endothelial cells, temozolomide demonstrated an apical-to-basolateral (A-to-B) permeability of 13.1%, substantially exceeding the 1.6% A-to-B permeability of treosulfan (TREO), another alkylating agent investigated for malignant gliomas [1]. Furthermore, TMZ showed higher influx (A-to-B: 13.1%) than efflux (B-to-A: 7.2%), whereas TREO exhibited the reverse pattern, consistent with active efflux [1]. Clinical microdialysis data in patients confirmed an average brain interstitium-to-plasma AUC ratio of 17.8% for temozolomide [2]. CSF penetration in non-human primates reached 22% (IV) to 36% (intranasal) of plasma levels [3], and in patients, CSF concentrations of 9-29% of corresponding plasma levels were measured [4].

Blood-brain barrier permeability CNS drug delivery Glioblastoma chemotherapy

Progression-Free Survival in Metastatic Melanoma: Temozolomide Demonstrates Statistically Significant PFS Advantage Over Intravenous Dacarbazine

In a randomized Phase III trial of 305 patients with advanced metastatic malignant melanoma, oral temozolomide (200 mg/m²/day × 5 days every 28 days) demonstrated a statistically significant improvement in median progression-free survival compared with intravenous dacarbazine (250 mg/m²/day × 5 days every 21 days) [1]. Median PFS was 1.9 months for temozolomide versus 1.5 months for DTIC (P = 0.012; hazard ratio 1.37; 95% CI 1.07–1.75) [1]. Median overall survival was 7.7 months (TMZ) vs. 6.4 months (DTIC) (HR 1.18; 95% CI 0.92–1.52) [1]. Importantly, systemic exposure (AUC) to both the parent drug and the active metabolite MTIC was higher after oral temozolomide than after intravenous DTIC administration [1]. A Cochrane meta-analysis of three studies (1313 participants) confirmed these trends: PFS hazard ratio 0.87 [95% CI 0.74–1.03], favoring temozolomide [2].

Melanoma chemotherapy Progression-free survival Oral vs. intravenous alkylating agents

Survival Benefit in Glioblastoma: Temozolomide Plus Radiotherapy Doubles 2-Year Survival Rate vs. Radiotherapy Alone—the Stupp Protocol Evidence

The pivotal randomized Phase III trial by Stupp et al. (2005) in 573 patients with newly diagnosed glioblastoma demonstrated that the addition of concomitant and adjuvant temozolomide to radiotherapy increased the 2-year survival rate from 10.4% (radiotherapy alone) to 26.5% (radiotherapy + temozolomide) [1]. Median overall survival improved from 12.1 months to 14.6 months (HR for death 0.63; P < 0.001) [1]. Among patients with MGMT promoter-methylated tumors—a predictive biomarker for temozolomide response—the median survival reached 21.7 months with radiochemotherapy versus 15.3 months with radiotherapy alone (P = 0.007) [2]. In patients with unmethylated MGMT, the survival difference between treatment groups was statistically insignificant [2], establishing MGMT methylation status as a critical procurement-stratification biomarker.

Glioblastoma multiforme Overall survival Radiochemotherapy

Oral Bioavailability and Pharmacokinetic Consistency: Approximately 100% Absolute Bioavailability of Temozolomide Eliminates Intravenous Requirement Inherent to Dacarbazine

Temozolomide demonstrates approximately 100% oral bioavailability, as established by crossover pharmacokinetic studies comparing oral and intravenous administration. A study in 29 patients with malignant melanoma and glioma reported an absolute bioavailability of 0.96 ± 0.1, confirming the absence of a significant first-pass effect regardless of administration sequence [1]. The FDA prescribing information confirms bioequivalence between 150 mg/m² oral capsules and 150 mg/m² IV infusion over 90 minutes, with geometric mean Cmax values of 7.5 mcg/mL (oral) vs. 7.3 mcg/mL (IV) and AUC of 23.4 mcg·hr/mL (oral) vs. 24.6 mcg·hr/mL (IV) [2]. Temozolomide exhibits linear pharmacokinetics over the therapeutic dose range (50-1,200 mg/m²), with rapid absorption (median Tmax 1 hour) and a short elimination half-life of 1.8 hours [2]. In contrast, dacarbazine is administered exclusively by the intravenous route, with no clinically useful oral formulation available [3].

Oral bioavailability Pharmacokinetic linearity Route of administration

Validated Research and Clinical Procurement Scenarios for 3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide Based on Quantitative Differentiation Evidence


First-Line Glioblastoma Radiochemotherapy (Stupp Protocol) in MGMT-Stratified Patient Populations

Procurement for neuro-oncology centers implementing the Stupp protocol requires temozolomide as the sole chemotherapeutic agent with Level 1 evidence for improving overall survival in newly diagnosed glioblastoma. The 2-year survival rate increases from 10.4% (radiotherapy alone) to 26.5% (radiotherapy + temozolomide), with MGMT-methylated patients achieving a median survival of 21.7 months [1]. Dacarbazine cannot substitute here: its requirement for hepatic CYP450 activation introduces unacceptable pharmacokinetic variability in patients receiving anticonvulsants and corticosteroids, and it lacks established efficacy in primary CNS tumors [2]. The approximately 100% oral bioavailability of temozolomide enables outpatient administration over six adjuvant cycles, a logistical requirement that intravenous-only dacarbazine cannot fulfill [3].

Metastatic Melanoma Oral Chemotherapy with Superior Active Metabolite Exposure Relative to Intravenous Dacarbazine

In advanced metastatic melanoma, temozolomide provides a statistically significant PFS advantage over intravenous dacarbazine (1.9 vs. 1.5 months; P = 0.012), with higher systemic exposure to the active metabolite MTIC following oral administration [1]. The oral route eliminates the need for repeated intravenous cannulation over multiple 28-day cycles, and the non-enzymatic activation mechanism ensures consistent MTIC generation irrespective of hepatic function or co-administered CYP450-modulating drugs [2]. Procurement for melanoma chemotherapy should prioritize temozolomide when oral administration and predictable pharmacokinetics are clinical requirements [1].

Research-Grade Temozolomide for MGMT-Dependent DNA Damage and Repair Mechanistic Studies

For preclinical and translational research investigating O⁶-methylguanine DNA adduct formation, mismatch repair, and MGMT-mediated chemoresistance, temozolomide is the indispensable tool compound. Recent studies using O⁶-MeG-seq at single-nucleotide resolution have mapped temozolomide-induced alkylation across the genome in glioblastoma-derived cell lines, revealing MGMT-independent strand bias in O⁶-MeG accumulation in highly expressed genes [1]. Unlike dacarbazine, which requires microsomal metabolic activation and produces both MTIC and HMMTIC, temozolomide generates MTIC directly through non-enzymatic hydrolysis, providing a cleaner experimental system for dissecting DNA damage response pathways without confounding hepatic metabolism artifacts [2]. Procurement for DNA repair and epigenetic research mandates temozolomide rather than dacarbazine for experimental reproducibility.

Blood-Brain Barrier Drug Delivery Research and Nanomedicine Development

Temozolomide's demonstrated A-to-B permeability of 13.1% in in vitro BBB models and clinical brain interstitium-to-plasma AUC ratio of 17.8% make it the benchmark reference compound for CNS drug delivery studies [1]. Nanomedicine formulations (e.g., chitosan-carboxylated polylactide nanoparticles) have been shown to extend temozolomide stability at physiological pH, delaying hydrolysis to the inactive metabolite and providing controlled release—a formulation strategy directly relevant to improving the drug's short 1.8-hour half-life and limited brain distribution [2]. Procurement of high-purity temozolomide reference standard is essential for laboratories developing BBB-penetrant formulations, validating analytical methods (HPLC, LC-MS/MS), and comparing novel CNS drug candidates against the clinical standard.

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